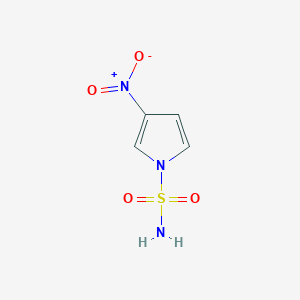

3-Nitro-1H-pyrrole-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O4S |

|---|---|

Molecular Weight |

191.17 g/mol |

IUPAC Name |

3-nitropyrrole-1-sulfonamide |

InChI |

InChI=1S/C4H5N3O4S/c5-12(10,11)6-2-1-4(3-6)7(8)9/h1-3H,(H2,5,10,11) |

InChI Key |

SGCZZIBZNHYPHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 1h Pyrrole 1 Sulfonamide and Its Precursors

Strategies for the Construction of the 1H-Pyrrole Core

The pyrrole (B145914) heterocycle is a fundamental structural motif in numerous bioactive compounds, and a variety of synthetic methods are available for its construction. These methods range from classical name reactions to modern catalytic systems.

Classical methods for pyrrole synthesis remain highly relevant due to their reliability and the accessibility of starting materials. Modern adaptations have improved their efficiency, scope, and environmental footprint.

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is one of the most widely used methods for preparing N-substituted pyrroles. The reaction is typically conducted under acidic conditions to facilitate the cyclization and dehydration steps. Recent advancements have focused on employing milder and more efficient catalysts. For instance, L-proline has been used to catalyze the Paal-Knorr synthesis of highly functionalized pyrroles. Other developments include the use of environmentally benign catalysts like citric acid and saccharin, or even performing the reaction in boiling water without a catalyst. A one-pot strategy combining a sila-Stetter reaction to generate the 1,4-dicarbonyl in situ followed by a Paal-Knorr reaction has also been developed, allowing for the multicomponent synthesis of highly substituted pyrroles.

| Catalyst/System | Key Features | Reference |

|---|---|---|

| L-proline | Organocatalytic, versatile for highly substituted pyrroles. | |

| Thiazolium Salts | Used in a one-pot, multicomponent sila-Stetter/Paal-Knorr strategy. | |

| Iron(III) chloride | Allows for mild condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines and sulfonamides in water. | |

| Citric Acid / Saccharin | Environmentally benign catalysts for the Paal-Knorr reaction. | |

| Boiling Water (uncatalyzed) | A green chemistry approach, avoiding the need for a catalyst. |

The Hantzsch pyrrole synthesis is another foundational method, typically involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. Despite its status as a named reaction, it has been historically less utilized than the Paal-Knorr method. However, modern variations have expanded its utility. These include organocatalytic approaches using DABCO in water, solvent-free syntheses under microwave irradiation, and solid-phase syntheses for creating pyrrole libraries.

Contemporary organic synthesis has introduced a wealth of new methods for pyrrole construction, often leveraging transition-metal catalysis and novel reaction cascades. These approaches offer access to complex pyrrole structures that are difficult to obtain via classical routes.

Ruthenium-based pincer catalysts have been employed for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. Gold-catalyzed cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, provide a regioselective and functional-group-tolerant pathway to pyrroles. Other modern strategies include intramolecular cyclizations of N-propargylamines, iodine-mediated reactions of arylacetylenes and β-enaminones, and various multicomponent reactions catalyzed by metals like palladium, ruthenium, and iron.

Regioselective Introduction of the Nitro Group at the 3-Position of 1H-Pyrrole

The introduction of a nitro group onto the pyrrole ring is a critical step in forming the precursor to the target molecule. The primary challenge is achieving regioselectivity for the C-3 position. Due to the electronic properties of the pyrrole ring, electrophilic substitution is strongly favored at the C-2 (or α) position, as the corresponding cationic intermediate (σ-complex) is stabilized by three resonance structures, compared to only two for C-3 attack. Furthermore, the high reactivity of pyrrole makes it susceptible to polymerization under the harsh acidic conditions of many traditional nitration protocols.

Direct nitration of an unprotected pyrrole ring with standard nitrating agents like nitric acid/sulfuric acid is often problematic, leading to polymerization or a mixture of products with 2-nitropyrrole

N1-Sulfonylation of the Pyrrole Ring to Form the Sulfonamide Moiety

The introduction of a sulfonamide group at the nitrogen atom of the pyrrole ring is a critical transformation in the synthesis of the target compound. This can be achieved through various sulfonylation methods.

Classical Sulfonamide Synthesis Approaches

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. thieme-connect.comresearchgate.net This approach, while effective, has drawbacks such as the moisture sensitivity of sulfonyl chlorides and the often harsh conditions required for their preparation. nih.govtue.nl

In the context of pyrrole, the nitrogen atom is part of an aromatic system, and its reactivity can be influenced by the electronic properties of the ring. Direct sulfonylation of pyrrole with a sulfonyl chloride can be challenging due to the potential for side reactions and the acidic nature of the pyrrole N-H bond.

Alternative methods to circumvent the use of sulfonyl chlorides include the oxidative coupling of thiols and amines. rsc.org This approach offers a more atom-economical and less hazardous route to sulfonamides. Another strategy involves the use of sulfinate salts, which can be reacted with an electrophilic nitrogen source. nih.gov Furthermore, the use of sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a safer and more versatile way to introduce the sulfonyl group. thieme-connect.comorganic-chemistry.org

N-Sulfonylation Reactions on Pyrrole Derivatives

The direct N-sulfonylation of the pyrrole ring can be accomplished under specific conditions. For instance, pyrrole can be sulfonated using a pyridine-SO₃ complex, followed by treatment with slightly acidic water. quimicaorganica.org This method provides a means to introduce the sulfonyl group directly onto the pyrrole nitrogen.

Research into the functionalization of pyrroles has led to the development of various catalytic systems to facilitate N-arylation and N-alkylation reactions. While not directly sulfonylation, these methods for forming C-N bonds are relevant. For example, palladium-catalyzed cross-coupling reactions have been used for the C2-arylation of N-acyl pyrroles. rsc.org

More directly related is the synthesis of N-sulfonyl pyrroles as intermediates for further reactions. These compounds can be prepared and subsequently utilized in transformations such as the formation of sulfonyl radicals for late-stage functionalization. researchgate.net The synthesis of multi-substituted pyrroles containing a sulfonyl scaffold has also been achieved through multi-component reactions involving sulfonyl azides. tandfonline.com These advanced methods highlight the ongoing development of efficient routes to N-sulfonylated pyrrole derivatives.

Integrated Multi-Step Synthetic Pathways to 3-Nitro-1H-pyrrole-1-sulfonamide

A logical multi-step synthesis of this compound would likely involve the initial preparation of 3-nitropyrrole (B1211435), followed by the N-sulfonylation of this intermediate.

The synthesis of 3-nitropyrrole can be achieved through the direct nitration of pyrrole. However, the reaction conditions must be carefully controlled to avoid polysubstitution and decomposition of the pyrrole ring, which is sensitive to strong acids. youtube.com A patented method describes the preparation of 3-nitropyrrole from pyrrole and sodium nitrite (B80452) in the presence of sodium peroxodisulfate, offering a metal-free and efficient route. google.comchemicalbook.com This method is advantageous as it avoids the use of harsh nitrating agents. 3-Nitropyrrole is a valuable intermediate in the synthesis of various biologically active molecules. chemimpex.com

Once 3-nitropyrrole is obtained, the subsequent N-sulfonylation would yield the final product. This step would likely employ one of the methods described in section 2.3. The choice of sulfonylation agent and reaction conditions would be crucial to ensure compatibility with the nitro group already present on the pyrrole ring.

An alternative strategy could involve the initial synthesis of pyrrole-1-sulfonamide, followed by regioselective nitration at the 3-position. The directing effect of the N-sulfonyl group would play a critical role in the outcome of the nitration reaction. The electron-withdrawing nature of the sulfonamide group would deactivate the pyrrole ring towards electrophilic substitution, potentially making the nitration step more challenging and requiring specific conditions to achieve the desired regioselectivity.

Advanced Synthetic Techniques and Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of advanced techniques and adherence to green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Microwave-Assisted Synthesis of Pyrrole-Sulfonamide Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netpensoft.netmdpi.com This technique has been successfully applied to the synthesis of various pyrrole derivatives. researchgate.net For example, microwave irradiation has been used in the Paal-Knorr synthesis of N-substituted pyrroles and in the synthesis of functionalized pyrroles using various catalysts. pensoft.netpensoft.net The application of microwave heating to the N-sulfonylation of 3-nitropyrrole or the nitration of pyrrole-1-sulfonamide could potentially offer a more efficient and environmentally friendly route to the target compound.

Metal-Catalyzed and Organocatalytic Methodologies

Metal-catalyzed and organocatalytic reactions represent another cornerstone of modern synthetic chemistry, offering high selectivity and efficiency under mild conditions.

Metal-Catalyzed Synthesis:

Transition metal catalysts, particularly those based on palladium, copper, and gold, have been extensively used in the synthesis of pyrrole derivatives. nih.govmdpi.com For instance, copper-catalyzed reactions have been employed for the synthesis of fused pyrrolines. nih.gov Palladium catalysts are effective for cross-coupling reactions to functionalize the pyrrole ring. rsc.org A rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers provides a route to substituted pyrroles. organic-chemistry.org These catalytic systems could be adapted for the key bond-forming steps in the synthesis of this compound.

Organocatalytic Synthesis:

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative and often provides excellent stereocontrol. Organocatalysts have been developed for the synthesis of polysulfonamides and for asymmetric reactions involving sulfonamide motifs. acs.orgacs.org While direct application to the synthesis of the target compound is not explicitly documented, the principles of organocatalysis could be applied to develop novel, enantioselective routes to related pyrrole-sulfonamide structures.

Spectroscopic and Structural Elucidation Studies of 3 Nitro 1h Pyrrole 1 Sulfonamide

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and fingerprint region of a molecule. For 3-Nitro-1H-pyrrole-1-sulfonamide, one would expect to observe characteristic vibrations for the nitro (NO₂), sulfonamide (SO₂NH₂), and pyrrole (B145914) ring moieties.

Fourier Transform Infrared (FTIR) Spectroscopy

A hypothetical FTIR spectrum of this compound would be expected to show prominent absorption bands corresponding to its constituent functional groups. The presence of the sulfonamide group would likely be indicated by N-H stretching vibrations, as well as asymmetric and symmetric stretching of the S=O bonds. The nitro group would exhibit characteristic strong asymmetric and symmetric stretching bands. Vibrations associated with the pyrrole ring, including C-H, C-N, and C=C stretching, as well as ring deformation modes, would also be anticipated.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

|---|---|

| ~3300-3400 | N-H stretching (sulfonamide) |

| ~1530-1560 | Asymmetric NO₂ stretching |

| ~1340-1370 | Symmetric NO₂ stretching |

| ~1330-1360 | Asymmetric SO₂ stretching |

| ~1150-1180 | Symmetric SO₂ stretching |

| ~3100-3150 | C-H stretching (pyrrole ring) |

| ~1400-1500 | C=C stretching (pyrrole ring) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and non-polar bonds. In a theoretical Raman spectrum of this compound, the symmetric stretching vibrations of the nitro and sulfonamide groups would be expected to be prominent. The C=C and C-N stretching vibrations of the pyrrole ring would also be Raman active.

Hypothetical Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

|---|---|

| ~1340-1370 | Symmetric NO₂ stretching |

| ~1150-1180 | Symmetric SO₂ stretching |

| ~1400-1500 | C=C stretching (pyrrole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole ring and the proton of the sulfonamide group. The chemical shifts and coupling patterns of the pyrrole protons would be influenced by the electron-withdrawing effects of both the nitro and sulfonamide groups. The proton on the sulfonamide nitrogen would likely appear as a broad singlet.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Hypothetical) |

|---|---|---|---|

| ~7.5-8.0 | s (broad) | - | SO₂NH |

| ~7.0-7.5 | m | - | Pyrrole ring protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom attached to the nitro group would be expected to be significantly downfield due to the strong deshielding effect. The other carbon atoms of the pyrrole ring would also have their chemical shifts influenced by the substituents.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |

|---|---|

| ~140-150 | C -NO₂ |

| ~120-130 | Pyrrole ring carbons |

Advanced Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be necessary. HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which would be crucial for establishing the connectivity between the pyrrole ring, the nitro group, and the sulfonamide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by the chromophoric nitropyrrole system. The pyrrole ring itself exhibits strong absorption bands below 220 nm due to π-π* electronic transitions. researchgate.netrsc.org The introduction of a nitro group (-NO2), a powerful auxochrome and chromophore, is anticipated to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely in the 250-350 nm range. researchgate.net

The electronic transitions would primarily involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is expected to be located mainly on the pyrrole ring, while the LUMO is likely centered on the electron-withdrawing nitro group. The N-sulfonyl group (-SO2NH2) also acts as an electron-withdrawing group, which can further influence the energy of these transitions and the resulting absorption wavelength. nih.gov Studies on similar compounds, such as polypyrrole, show characteristic absorption bands that are sensitive to the electronic environment and conjugation length. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₄H₄N₃O₄S.

The expected monoisotopic mass can be calculated with high precision:

Carbon (C): 4 x 12.000000 = 48.000000 Da

Hydrogen (H): 4 x 1.007825 = 4.031300 Da

Nitrogen (N): 3 x 14.003074 = 42.009222 Da

Oxygen (O): 4 x 15.994915 = 63.979660 Da

Sulfur (S): 1 x 31.972071 = 31.972071 Da

Calculated Monoisotopic Mass: 189.992253 Da

An HRMS analysis would aim to detect an ion corresponding to this exact mass (e.g., [M+H]⁺ at 190.999528 Da or [M-H]⁻ at 188.984978 Da). The high accuracy of HRMS allows differentiation from other compounds that might have the same nominal mass, thus confirming the elemental composition. Studies involving the transformation products of other sulfonamides heavily rely on HRMS for tentative identification of novel structures.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, we can infer its likely structural characteristics from published data on related sulfonamides and N-sulfonylated heterocycles. acs.orgumich.edu

Organic molecules like sulfonamides often crystallize in centrosymmetric space groups, with the monoclinic system being particularly common. chemicalbook.com For illustrative purposes, a plausible set of crystallographic parameters for this compound is presented below, based on typical values for related small organic molecules.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 - 10.5 |

| b (Å) | ~ 7.0 - 9.0 |

| c (Å) | ~ 12.0 - 15.0 |

| α (°) | 90 |

| β (°) | ~ 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 1000 - 1300 |

Note: This data is hypothetical and serves as a scientifically reasonable illustration.

The molecular geometry of this compound would feature a planar five-membered pyrrole ring. The sulfonamide group attached to the pyrrole nitrogen would adopt a tetrahedral geometry around the sulfur atom. The precise bond lengths and angles would be influenced by the electronic effects of the nitro and sulfonyl groups.

Table 2: Expected Bond Parameters for this compound

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

|---|---|---|---|

| S=O | ~ 1.43 | O-S-O | ~ 120 |

| S-N(pyrrole) | ~ 1.68 | N(pyrrole)-S-N(amide) | ~ 107 |

| S-N(amide) | ~ 1.63 | C(pyrrole)-N-S | ~ 125 |

Note: These values are based on typical parameters for sulfonamide and nitropyrrole structures found in crystallographic databases. acs.orgresearchgate.net

The supramolecular architecture in the crystalline state would be dominated by a network of hydrogen bonds. nih.govresearchgate.net The sulfonamide group provides a strong hydrogen bond donor (-NH₂) and two strong acceptors (the sulfonyl oxygens). The nitro group provides two additional strong hydrogen bond acceptors.

The conformation of the molecule in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces. A key conformational feature is the torsion angle around the N(pyrrole)-S bond, which defines the orientation of the sulfonamide group relative to the pyrrole ring. Studies on related aryl sulfonamides have shown that the conformation can significantly influence the molecule's properties and that the solid-state conformation is not always the lowest energy one in the gas phase. acs.orgnih.gov The amino group of the sulfonamide may lie in a conformation that is either staggered or eclipsed relative to the oxygen atoms of the SO₂ group, a preference influenced by weak intramolecular interactions and the demands of the crystal packing. nih.gov

Theoretical and Computational Chemistry Investigations of 3 Nitro 1h Pyrrole 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound like 3-Nitro-1H-pyrrole-1-sulfonamide at the electronic level.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a preferred method for studying medium-sized organic molecules due to its balance of computational cost and accuracy. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals. irjweb.comresearchgate.net

The choice of a basis set is crucial for obtaining reliable results. For molecules containing sulfur and nitro groups, a Pople-style basis set like 6-311++G(d,p) is often employed. researchgate.netresearchgate.net This set is extensive, including:

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

++ : Diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing anions and non-covalent interactions.

(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron distribution in molecules.

These selections allow for a robust theoretical model to predict the molecule's properties. researchgate.netresearchgate.net

Geometry Optimization and Equilibrium Structure Determination

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable, or equilibrium, structure. Using the selected DFT method and basis set, the calculation iteratively adjusts the positions of the atoms until the forces on each atom are close to zero.

This process would yield the equilibrium bond lengths, bond angles, and dihedral angles of this compound. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: The following data is illustrative of what would be obtained from a DFT calculation and is not based on actual published results for this specific molecule.)

| Parameter | Value |

|---|---|

| Bond Length (S=O) | ~1.45 Å |

| Bond Length (S-Npyrrole (B145914)) | ~1.68 Å |

| Bond Length (N-Onitro) | ~1.22 Å |

| Bond Angle (O=S=O) | ~120° |

| Dihedral Angle (C-C-N-Onitro) | ~180° (for planarity) |

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.comyoutube.com

HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A small gap implies higher reactivity and lower kinetic stability. irjweb.com

For this compound, the HOMO would likely be distributed over the electron-rich pyrrole ring, while the LUMO would be concentrated on the electron-withdrawing nitro group and the sulfonamide moiety. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Data (Note: This data is for illustrative purposes and not from a specific study on this compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT). By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from these electronic effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the nitro and sulfonamide groups.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These are sites for potential nucleophilic attack. These regions would likely be found around the hydrogen atoms of the pyrrole ring and the sulfur atom.

The MEP map provides a powerful visual guide to the molecule's chemical reactivity. researchgate.net

Reactivity Descriptors and Global Chemical Reactivity Indices

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally signifies a more reactive molecule. For instance, a theoretical band gap of 4 eV has been associated with a molecule that is both reactive and stable. researchgate.net

The following equations are used to calculate the global reactivity descriptors:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

The electrophilicity index is particularly insightful for predicting the biological activity of compounds. orientjchem.org By analyzing these descriptors, the reactivity of a molecule can be compared to others. For example, a compound with a lower chemical hardness and higher softness is generally more reactive. orientjchem.org Similarly, a higher electronegativity value suggests a better electron acceptor. orientjchem.org The presence of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence these reactivity indices. The nitro group is known for its strong electron-attracting character due to a strong negative inductive effect, which can lead to a smaller HOMO-LUMO gap. nih.govacs.org In studies of related pyrrole derivatives, the addition of chloro substituents was found to increase the electrophilicity and electronegativity, with the most substituted compound being the most reactive. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering due to maximal electron flow. |

Conformational Landscape and Energy Profile Studies

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential to understand its behavior. This involves exploring the molecule's potential energy surface by systematically rotating specific dihedral angles to identify stable conformers and the energy barriers between them.

For pyrrole and its derivatives, theoretical calculations have been employed to determine the most stable conformations. In the case of pyrrolyl radicals, which are derivatives of pyrrole, significant structural changes are observed upon their formation. For instance, in 1-pyrrolyl, the C-N-C bond angle decreases compared to pyrrole, while in 2- and 3-pyrrolyl, the bond angles around the radical center widen. escholarship.org While 1-pyrrolyl is the most stable isomer, 2- and 3-pyrrolyl are nearly equal in energy, lying at higher energies. escholarship.org

The conformational landscape of this compound would be influenced by the orientation of the nitro group and the sulfonamide group relative to the pyrrole ring. The rotation around the N-S bond and the C-N bond of the nitro group would be of particular interest. The presence of intramolecular hydrogen bonding could also play a significant role in stabilizing certain conformations. Computational methods, such as DFT, are used to perform these potential energy surface scans and identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational methodology and the experimental findings.

Theoretical Vibrational Frequencies and Mode Assignments

Theoretical vibrational spectroscopy, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be compared with experimental spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations. For instance, in a study of pyrrole hydrazones, a red shift in the N-H and C=O stretching frequencies in the FT-IR spectra was attributed to the formation of dimers. nih.gov In the case of pyrrolyl radicals, theoretical calculations at the CCSD(T) level of theory have been used to obtain harmonic and anharmonic vibrational frequencies, providing a detailed characterization of their vibrational spectra. escholarship.org For this compound, theoretical calculations would be crucial in assigning the vibrational modes associated with the nitro (NO₂) and sulfonamide (SO₂NH) groups, as well as the vibrations of the pyrrole ring itself.

Theoretical Electronic Absorption Spectra (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netijpsr.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations provide insights into the electronic transitions occurring within the molecule, such as n→π* and π→π* transitions. nih.gov The solvent environment can also be incorporated into these calculations using models like the polarizable continuum model (PCM). ijpsr.com For this compound, TD-DFT calculations would help in understanding the influence of the nitro and sulfonamide substituents on the electronic structure and the nature of the electronic transitions of the pyrrole chromophore. The calculated spectra can be compared with experimentally measured UV-Vis spectra to confirm the electronic properties of the molecule.

Theoretical Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of molecules. The key parameters that characterize the NLO response of a molecule are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Reaction Pathways and Mechanistic Insights for 3 Nitro 1h Pyrrole 1 Sulfonamide Transformations

Elucidation of Specific Reaction Mechanisms Involved in the Synthesis of the Compound

The synthesis of 3-Nitro-1H-pyrrole-1-sulfonamide is not extensively detailed in dedicated literature; however, a plausible and common pathway involves the nitration of a pre-formed 1H-pyrrole-1-sulfonamide ring. This approach leverages the directing effects of the N-sulfonyl group and established nitration methodologies for pyrrolic systems.

The primary mechanism is electrophilic aromatic substitution. The reaction sequence can be broken down into two key steps:

Formation of the Nitrating Agent: The reaction typically employs a nitrating agent capable of generating the nitronium ion (NO₂⁺) or a related electrophilic nitrogen species. In modern, non-acidic methods developed for sensitive substrates like pyrroles, this can be achieved using reagents other than traditional nitric acid. For instance, a combination of sodium nitrite (B80452) and an oxidizing agent like sodium peroxodisulfate can be used. chemicalbook.comgoogle.com The peroxodisulfate is believed to facilitate the oxidation of nitrite to generate the reactive electrophile.

Electrophilic Attack and Aromatization: The N-sulfonyl group on the pyrrole (B145914) nitrogen is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, it directs incoming electrophiles primarily to the C3 position. The mechanism proceeds via the attack of the C3 carbon of the pyrrole ring on the nitronium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation from the C3 position by a weak base (like water or the solvent) restores the aromaticity of the pyrrole ring, yielding the final 3-nitro product.

An alternative pathway could involve the initial synthesis of 3-nitropyrrole (B1211435) followed by sulfonylation at the nitrogen atom. The synthesis of 3-nitropyrrole can be achieved with high yield by reacting pyrrole with sodium nitrite and sodium peroxodisulfate in a solvent like tetrahydrofuran. chemicalbook.comgoogle.com The subsequent N-sulfonylation would then involve deprotonation of the 3-nitropyrrole N-H with a base, followed by reaction with a sulfonyl chloride.

A study on the nitration of the closely related 1-(triisopropylsilyl)-1H-pyrrole using cupric nitrate (B79036) in acetic anhydride (B1165640) showed that the reaction yields the 3-nitro product, but also side products like 2,4-dinitropyrrole due to partial cleavage of the N-silyl protecting group under the reaction conditions. researchgate.netstrath.ac.uk This highlights the sensitivity of the pyrrole ring and the importance of the N-substituent in directing the reaction's outcome.

Table 1: Reaction Conditions for the Synthesis of 3-Nitropyrrole

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrole | Sodium nitrite, Sodium peroxodisulfate | Tetrahydrofuran | 60 °C | 98% | chemicalbook.com |

| Pyrrole | Sodium nitrite, Potassium peroxodisulfate | Acetonitrile | 60 °C | 95% | google.com |

| Pyrrole | Sodium nitrite, Ammonium peroxodisulfate | N,N-dimethylformamide | 110 °C | 92% | google.com |

Identification and Characterization of Key Intermediate Species

The transformation pathways for this compound involve several transient but critical intermediate species.

Sigma Complex (Wheland Intermediate): In the primary synthesis route (nitration of 1H-pyrrole-1-sulfonamide), the key intermediate is the sigma complex formed upon the attack of the nitronium ion. This is a non-aromatic, resonance-stabilized carbocation where the positive charge is delocalized across the pyrrole ring system. The stability of this intermediate determines the regioselectivity of the reaction. The electron-withdrawing sulfonamide group disfavors the formation of an intermediate with the positive charge on the adjacent C2 carbon, thus favoring attack at C3.

Pyrrolyl Anion: In the alternative synthesis route (sulfonylation of 3-nitropyrrole), the deprotonation of 3-nitropyrrole by a base generates a 3-nitropyrrolyl anion. This nucleophilic species is the active intermediate that attacks the electrophilic sulfur atom of the sulfonyl chloride reagent.

Nitroso Intermediate: During transformations of the nitro group, such as its reduction to an amine, a nitroso species (Ar-N=O) is a key intermediate. Mechanistic studies on the iron-catalyzed reduction of nitroarenes have identified the nitroso compound as a short-lived species formed in the first stage of the reduction. acs.org

The characterization of these intermediates is often challenging due to their high reactivity and short lifetimes. Their existence is typically inferred from kinetic studies, trapping experiments, and computational modeling. In some cases, spectroscopic analysis under specific conditions (e.g., low temperature) can provide evidence for their formation. For stable, protected analogues, crystallographic analysis can be performed. For example, the structure of 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole, a key intermediate in a related synthesis, has been confirmed by X-ray diffraction. researchgate.net

Table 2: Crystallographic Data for the Intermediate Analogue 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₂₄N₂O₂Si | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 9.6924 (5) | researchgate.net |

| b (Å) | 15.9437 (10) | researchgate.net |

| c (Å) | 10.1267 (6) | researchgate.net |

| β (°) | 95.089 (4) | researchgate.net |

Catalytic Roles and Mechanisms in Transformations Involving this compound

Catalysis plays a significant role in both the synthesis and subsequent functionalization of the title compound.

Synthesis: While the synthesis of 3-nitropyrrole can be achieved without metal catalysis, the peroxodisulfate reagent acts as a chemical oxidant to generate the active nitrating species from sodium nitrite. chemicalbook.comgoogle.com This avoids the use of harsh strong acids, which can lead to the polymerization of the sensitive pyrrole ring.

Nitro Group Reduction: The nitro group is a versatile functional handle that can be transformed into other groups, most commonly an amine. The reduction of aromatic nitro compounds can be efficiently catalyzed by transition metal complexes. For example, iron(salen) complexes have been shown to catalyze the reduction of nitroarenes using pinacolborane (HBpin) or silanes as the reducing agent. acs.org The proposed mechanism involves the activation of the precatalyst to an iron(III) hydride species. This hydride then transfers to the nitro group in the rate-limiting step, leading to a nitroso intermediate, which is further reduced to the corresponding amine. acs.org Such catalytic systems offer high chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups.

Nef Reaction: The nitro group can be converted to a carbonyl group via the Nef reaction. This transformation is typically not catalytic but involves stoichiometric base to form a nitronate anion, followed by acidification to yield the carbonyl compound and nitrous oxide. researchgate.net The acid and base are essential reagents that drive the mechanistic steps of the reaction.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, energetics, and structures of intermediates and transition states that are difficult to observe experimentally.

For the synthesis of this compound, computational modeling can be used to:

Predict Regioselectivity: Calculate the activation energy barriers for electrophilic attack at different positions (C2 vs. C3) of the 1H-pyrrole-1-sulfonamide ring. Such calculations would likely confirm that the transition state leading to the 3-nitro product is lower in energy, thus explaining the observed regioselectivity.

Elucidate Reaction Mechanisms: Model the entire reaction coordinate for the nitration, identifying the structures of the sigma complex and the transition state for its formation and deprotonation. Similar calculations have been performed for the nitration of indoles, a related heterocyclic system. nih.gov

For transformations of the nitro group, computational studies have been particularly revealing. In the study of the iron-catalyzed reduction of nitrobenzene, DFT calculations were used to map out the two interlinked catalytic cycles. acs.org The calculations provided the Gibbs free energy (ΔG) for each step, identifying the hydride transfer to the nitro reactant as the rate-limiting step with a calculated barrier of 22.4 ± 4.0 kcal mol⁻¹. acs.org Modeling also showed that the subsequent reduction of the nitroso intermediate is a very fast, low-barrier process. acs.org These computational findings are invaluable for understanding catalyst behavior and designing more efficient catalytic systems for transformations involving compounds like this compound.

Table 3: Calculated Energetics for a Related Iron-Catalyzed Nitro Reduction

| Reaction Step | Calculated Parameter | Value (kcal mol⁻¹) | Reference |

|---|---|---|---|

| Hydride Transfer (Rate-Limiting Step) | ΔG‡ | 22.4 ± 4.0 | acs.org |

| Liberation of Nitroso Intermediate | ΔG‡ | 2.5 | acs.org |

| Overall Reaction (Nitro to Nitroso) | ΔrG | -59.6 | acs.org |

Exploring the Structure-Activity Relationship of this compound Derivatives

The systematic exploration of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of modern medicinal chemistry. For the compound class of this compound and its derivatives, SAR provides a framework for optimizing therapeutic potential by methodically altering the molecule's architecture. This article delves into the key principles and findings related to the SAR of this specific chemical scaffold, focusing on molecular design, the influence of key functional groups, and the role of computational chemistry in guiding the design of more potent and selective analogs.

Advanced Research Avenues and Future Directions for 3 Nitro 1h Pyrrole 1 Sulfonamide

Theoretical Exploration in Material Science Applications

The structural characteristics of 3-Nitro-1H-pyrrole-1-sulfonamide make it a compelling subject for theoretical exploration in material science. The presence of the nitro group, a well-known energetic functional group, suggests its potential as a high-energy-density compound. Computational studies on other nitro-derivatives of pyrrole (B145914) have been performed to investigate their thermodynamic and kinetic stability by calculating properties such as enthalpy of formation and bond dissociation energy. researchgate.net Similar theoretical assessments of this compound could predict its stability and energetic performance. The detonation velocity and pressure can be estimated using established computational methods like the Kamlet-Jacobs equation, which has been applied to other nitro-pyrroles to screen for promising high-energy-density molecules. researchgate.net

Beyond energetic materials, the compound's aromatic and functionalized nature makes it a candidate as a building block for novel polymers or organic frameworks. bldpharm.com The pyrrole ring can undergo polymerization, and the sulfonamide and nitro groups can influence the electronic properties and intermolecular interactions within a larger material structure. Theoretical models could explore its utility as an organic monomer for Covalent Organic Frameworks (COFs) or other functional materials with tailored electronic or optical properties. bldpharm.combldpharm.com

Supramolecular Chemistry and Engineered Self-Assembly

The field of supramolecular chemistry offers fertile ground for investigating this compound. The compound possesses potent hydrogen bond donor and acceptor sites, which are crucial for directing non-covalent self-assembly. The sulfonamide group (-SO₂NH₂) provides a strong hydrogen bond donor (N-H) and two acceptors (S=O oxygens), while the nitro group (-NO₂) offers additional acceptor sites. These functionalities can guide the molecule to form predictable, ordered structures in the solid state.

Research on related molecules has demonstrated the power of such interactions. For instance, studies on the crystal structure of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole have identified weak C-H---nitro hydrogen bonds that influence molecular packing. strath.ac.uk Similarly, various sulfonamide derivatives are known to form extensive hydrogen-bonded networks, leading to specific supramolecular architectures. nih.govresearchgate.net Theoretical modeling could predict the most stable self-assembled structures for this compound, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Engineered self-assembly could be achieved by co-crystallization with other molecules that have complementary hydrogen bonding sites, opening pathways to new multi-component materials with designed properties.

Computational Design of Novel Derivatives with Tailored Molecular Properties

Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with precisely tailored properties. mdpi.com By starting with the parent structure, new virtual compounds can be generated by adding or modifying functional groups on the pyrrole ring or the sulfonamide moiety. These modifications can be strategically chosen to enhance specific characteristics, such as biological activity, material strength, or energetic output.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals, and charge distribution of these new derivatives, offering insights into their reactivity and stability. researchgate.net For example, DFT has been used to study the energetic properties of synthesized pyrrole-based sulfonamide dyes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. mdpi.com By creating a virtual library of derivatives and calculating their key molecular descriptors, a statistical model can be built to correlate these descriptors with a desired property (e.g., predicted binding affinity to a biological target or detonation velocity). This allows for the rapid screening of thousands of potential derivatives to identify the most promising candidates for synthesis. mdpi.com The design of novel sulfonamide derivatives through such structure-aided optimization has been successfully used to identify compounds with significant biological properties. nih.gov

The following interactive table illustrates a hypothetical computational screening of derivatives designed from this compound to enhance a specific property, such as binding affinity to a target enzyme, based on docking scores.

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | This compound | -7.5 | H-bond with Serine, Arginine |

| Derivative 1 | Add 4-Chloro group to pyrrole ring | -8.2 | Additional hydrophobic interaction |

| Derivative 2 | Add 5-Methyl group to pyrrole ring | -7.8 | Steric fit improvement |

| Derivative 3 | Replace -NH₂ with -NH(CH₃) on sulfonamide | -7.1 | Loss of one H-bond donor |

| Derivative 4 | Add 4,5-Dichloro groups to pyrrole ring | -8.9 | Enhanced hydrophobic and halogen bonding |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Experimental Design of Catalytic Systems Utilizing the Compound

The potential of this compound as a component in catalytic systems is a compelling, albeit largely unexplored, research direction. The compound features multiple potential coordination sites for metal ions, including the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen atom of the sulfonamide. This suggests its utility as a ligand in organometallic chemistry.

The strong electron-withdrawing nature of both the nitro and sulfonyl groups would significantly lower the electron density of the pyrrole ring. When coordinated to a metal center, this electronic tuning could modulate the metal's Lewis acidity and redox potential, thereby influencing its catalytic activity and selectivity. Theoretical studies could be initiated to model the coordination of various transition metals to the molecule and to predict the geometric and electronic structures of the resulting complexes.

Following theoretical validation, experimental work could focus on synthesizing these metal complexes and evaluating their performance in catalytic reactions. Given the inherent chirality that could be introduced through derivatization, there is potential for designing catalytic systems for asymmetric synthesis. chemscene.com The development of catalysts is a vital application of chemical synthesis, aiming to increase reaction rates by lowering activation energy. chemscene.com The unique electronic profile of this compound makes it an intriguing candidate for the rational design of new, highly specialized catalytic systems.

Q & A

Q. How can computational models predict the environmental impact or degradation pathways of this compound?

- Methodological Answer : Use EPI Suite or TEST software to estimate biodegradability and toxicity. Validate with experimental photolysis studies (UV light, H₂O₂/Fe²⁺ systems) and analyze metabolites via LC-HRMS. ’s methodological rigor in data triangulation supports combining computational and experimental approaches .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.